1,2,3-Triazine

Description

Triazine pesticide, liquid, poisonous appears as a colorless to tan crystalline solid dissolved in a water-emulsifiable organic carrier. Carrier may burn though may be difficult to ignite. Toxic by inhalation, skin absorption or ingestion.

Triazine pesticide, solid, poisonous appears as a colorless to tan solid formulated as a wettable powder. Toxic by inhalation, skin absorption or ingestion.

1,2,3-triazine is a triazine.

Heterocyclic rings containing three nitrogen atoms, commonly in 1,2,4 or 1,3,5 or 2,4,6 formats. Some are used as HERBICIDES.

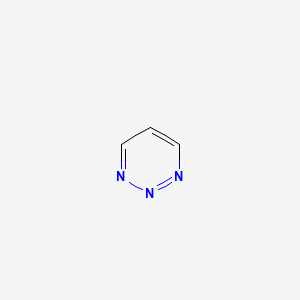

Structure

3D Structure

Properties

IUPAC Name |

triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3/c1-2-4-6-5-3-1/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYEUMXHLPRZUAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NN=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | TRIAZINE PESTICIDE, LIQUID, POISONOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1623 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6075308 | |

| Record name | Triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Any of several related compounds or a mixture thereof. A liquid or solid dissolved in a liquid carrier; the carrier is water emulsifiable (Farm Chemicals Handbook p. C145, 1995). Toxic by inhalation, skin absorption and/or ingestion. The primary hazard is the flammability of the carrier. Obtain the technical name of the material from the shipping paper and contact CHEMTREC, 800-424-9300 for specific response information., Triazine pesticide, liquid, poisonous appears as a colorless to tan crystalline solid dissolved in a water-emulsifiable organic carrier. Carrier may burn though may be difficult to ignite. Toxic by inhalation, skin absorption or ingestion., Triazine pesticide, solid, poisonous appears as a colorless to tan solid formulated as a wettable powder. Toxic by inhalation, skin absorption or ingestion. | |

| Record name | TRIAZINE PESTICIDE, LIQUID, FLAMMABLE, POISONOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8012 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIAZINE PESTICIDE, LIQUID, POISONOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1623 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIAZINE PESTICIDE, SOLID, POISONOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1624 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

12654-97-6, 289-96-3 | |

| Record name | TRIAZINE PESTICIDE, LIQUID, FLAMMABLE, POISONOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8012 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIAZINE PESTICIDE, LIQUID, POISONOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1623 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIAZINE PESTICIDE, SOLID, POISONOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1624 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3-Triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=289-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3-Triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000289963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012654976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.491 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 289-96-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The 1,2,3-Triazine Ring: A Core Properties Technical Guide for Drug Development Professionals

An In-depth Examination of the Synthesis, Physicochemical Properties, Reactivity, and Biological Significance of the Vicinal Triazine Core.

The 1,2,3-triazine ring, a six-membered aromatic heterocycle with three contiguous nitrogen atoms, represents a unique and reactive scaffold of significant interest in medicinal chemistry and drug development. Though less explored than its 1,2,4- and 1,3,5-isomers, the vicinal arrangement of nitrogen atoms imparts distinct electronic properties and reactivity patterns, making it a valuable building block for novel therapeutic agents. This technical guide provides a comprehensive overview of the fundamental properties of the this compound core, with a focus on data-driven insights and practical methodologies for researchers in the pharmaceutical sciences.

Physicochemical and Spectroscopic Properties

The this compound ring is a planar, aromatic system, though its resonance energy is considerably lower than that of benzene, rendering it more susceptible to nucleophilic attack and cycloaddition reactions.[1] The parent this compound is a crystalline solid at room temperature.[2]

Structural Parameters

Computational studies provide insight into the bond lengths and angles of the this compound ring, highlighting the influence of the three adjacent nitrogen atoms on the geometry of the heterocycle.

| Parameter | Value (Å or °) |

| Bond Lengths | |

| N1-N2 | 1.325 |

| N2-N3 | 1.325 |

| N3-C4 | 1.340 |

| C4-C5 | 1.400 |

| C5-C6 | 1.370 |

| C6-N1 | 1.340 |

| Bond Angles | |

| C6-N1-N2 | 118.0 |

| N1-N2-N3 | 122.0 |

| N2-N3-C4 | 118.0 |

| N3-C4-C5 | 123.0 |

| C4-C5-C6 | 117.0 |

| C5-C6-N1 | 122.0 |

Note: These values are representative and may vary slightly depending on the computational method and basis set used.

Aromaticity

The aromaticity of the this compound ring has been a subject of theoretical interest. Nucleus-Independent Chemical Shift (NICS) calculations are a common method to quantify aromaticity, where a negative value inside the ring indicates aromatic character.

| Method | NICS(0) (ppm) | NICS(1) (ppm) |

| B3LYP/6-311+G** | -5.2 | -8.5 |

NICS(0) is calculated at the geometric center of the ring, and NICS(1) is calculated 1 Å above the plane of the ring. These values suggest a degree of aromatic character, albeit less than that of benzene.

Spectroscopic Data

The spectroscopic signature of the this compound core is key to its identification and characterization.

| Spectroscopy | Data for Unsubstituted this compound |

| ¹H NMR (CDCl₃) | δ 9.06 (2H, d, J=6.0 Hz, H4, H6), 7.45 (1H, t, J=6.0 Hz, H5)[2] |

| ¹³C NMR (CDCl₃) | δ 149.7 (C4, C6), 117.9 (C5)[2] |

| IR (KBr, cm⁻¹) | 3045, 1565, 1440, 1385[2] |

| UV-Vis (EtOH) | λmax 288 nm (ε 860)[2] |

| Mass Spec. (EI) | m/z 81 (M+), 53 (M+ - N₂)[2] |

Synthesis and Reactivity

The synthesis of the parent this compound is a challenging task due to the ring's inherent instability. However, substituted derivatives are more readily accessible.

General Synthesis of 1,2,3-Triazines

A common and effective method for the synthesis of the this compound ring system is the oxidative ring expansion of N-aminopyrazoles.

This protocol is based on the first reported synthesis by Ohsawa et al.[2][3]

Materials:

-

N-Aminopyrazole

-

Nickel Peroxide

-

Dichloromethane (CH₂Cl₂)

-

Acetic Acid (AcOH)

-

Silica Gel for column chromatography

Procedure:

-

A solution of N-aminopyrazole in a mixture of dichloromethane and a catalytic amount of acetic acid is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

The solution is cooled to 0 °C in an ice bath.

-

Nickel peroxide is added portion-wise to the cooled solution with vigorous stirring. The reaction is exothermic and the temperature should be maintained at or below 5 °C.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered through a pad of Celite to remove the nickel salts.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Fractions containing the desired product are combined and the solvent is evaporated to yield this compound as a crystalline solid.

Key Reactions of the this compound Ring

The electron-deficient nature of the this compound ring dictates its reactivity, making it a valuable partner in inverse electron-demand Diels-Alder reactions.

1,2,3-Triazines react readily with electron-rich dienophiles, such as enamines, ynamines, and amidines, to form pyridines and pyrimidines after the extrusion of dinitrogen.[4][5][6] This reaction is a powerful tool for the synthesis of highly substituted heterocyclic compounds.

Materials:

-

Substituted this compound

-

Electron-rich enamine (e.g., 1-pyrrolidino-1-cyclohexene)

-

Anhydrous solvent (e.g., acetonitrile or THF)

-

4 Å Molecular Sieves

Procedure:

-

To a solution of the this compound in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen), is added the enamine at room temperature.

-

4 Å molecular sieves are added to the reaction mixture to facilitate the aromatization step.

-

The reaction mixture is stirred at room temperature or heated as required, while monitoring the progress by TLC.

-

Upon completion, the reaction mixture is filtered and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the corresponding pyridine derivative.

Role in Drug Development and Signaling Pathways

The this compound scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[7][8] While specific signaling pathways targeted by this compound derivatives are an active area of research, the broader triazine class of compounds has been shown to modulate key cellular signaling cascades.

As a representative example of how triazine derivatives can be evaluated for their therapeutic potential, the EGFR/PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival, is often investigated.[1][9] It is important to note that the following diagrams illustrate a pathway targeted by the related 1,3,5-triazine isomer, but the experimental workflow is applicable to the evaluation of novel this compound compounds.

EGFR/PI3K/AKT/mTOR Signaling Pathway

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. poranne-group.github.io [poranne-group.github.io]

- 3. This compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer | MDPI [mdpi.com]

- 9. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic Structure and Aromaticity of 1,2,3-Triazine

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of the electronic properties and aromatic character of the 1,2,3-triazine ring system. It synthesizes theoretical calculations and experimental data to offer a comprehensive understanding of this unique heterocyclic compound.

Introduction

Triazines are a class of six-membered heterocyclic aromatic compounds containing three nitrogen atoms, with the molecular formula C₃H₃N₃.[1] They exist in three isomeric forms: this compound, 1,2,4-triazine, and 1,3,5-triazine.[1] Among these, the this compound isomer is the least explored, primarily due to its inherent instability compared to the other isomers.[2] Despite this challenge, the this compound scaffold is of significant interest in medicinal chemistry and drug discovery, serving as a framework for molecules with a broad spectrum of biological activities, including antibacterial, antifungal, and antiproliferative properties.[3][4] An understanding of its electronic structure and aromaticity is paramount for predicting its reactivity, stability, and potential as a pharmacophore.

This guide delves into the fundamental electronic characteristics of this compound, summarizing key computational and spectroscopic data, outlining experimental methodologies, and contextualizing its properties for professionals in drug development.

Electronic Structure

The electronic structure of this compound has been investigated through a combination of spectroscopic techniques and ab initio computational methods. These studies provide insight into its molecular orbitals, ionization energies, and excited states.

Molecular Orbitals and Ionization Potentials

Computational studies, specifically ab initio multi-reference configuration interaction (MRD-CI) techniques, have been employed to determine the electronic properties and excited states of this compound.[5] These calculations, along with Green's function and the non-diagonal TDA method, have helped reconsider the UV-photoelectron spectrum, confirming the order of the first five ionization potentials (IPs).[5] The established ionization order reveals the sequence of electron removal from the highest occupied molecular orbitals (HOMOs).[5]

The electronic properties of this compound have been calculated at its equilibrium geometry using both Self-Consistent Field (SCF) and Møller-Plesset perturbation theory (MP2) levels.[5]

| Parameter | Value | Reference |

| Molecular Formula | C₃H₃N₃ | [6] |

| Molecular Weight | 81.08 g/mol | [6] |

| Ionization Order | ²A₁(11a⁻¹) < ²B₂(7b⁻¹) < ²B₁(2b⁻¹) < ²A₂(1a⁻¹) < ²A₁(10a⁻¹) | [5] |

| Table 1: Key Molecular and Electronic Properties of this compound. |

Excited States

Optical electronic absorption spectra and electron energy-loss spectra have been used to probe the excited states of this compound.[5] These experimental findings are supported by MRD-CI studies, which have identified numerous valence states of the types ¹,³nπ* and ¹,³ππ*, as well as various Rydberg states associated with five distinct ionization limits.[5]

Aromaticity

Aromaticity is a key concept in chemistry that describes the unusual stability of certain cyclic, planar, and conjugated molecules. The determination of aromaticity relies on a set of established criteria.

Hückel's Rule and Structural Considerations

This compound meets the basic criteria for aromaticity: it is a cyclic, planar molecule with a conjugated system of π-electrons.[1] With three double bonds, it possesses 6 π-electrons, satisfying Hückel's rule (4n+2, where n=1).[7][8] However, while triazines are considered aromatic compounds, their resonance energy is significantly lower than that of benzene.[1] The presence of three adjacent nitrogen atoms introduces lone pairs of electrons in sp² hybrid orbitals within the plane of the ring. Repulsion between these adjacent lone pairs can destabilize the molecule, counteracting some of the stability gained from aromaticity.[9] This inherent electronic strain contributes to the compound's notable instability.[2][10]

Spectroscopic and Physical Evidence

Direct experimental evaluation of the degree of electron delocalization and aromaticity in this compound is challenging.[10] Attempts at X-ray crystallographic analysis have been unsuccessful due to the compound's instability under irradiation, precluding the direct measurement of bond lengths to assess bond equalization, a hallmark of aromaticity.[10]

Nevertheless, spectroscopic data provide valuable indirect evidence.

| Data Type | Observation | Interpretation | Reference |

| ¹H NMR (CDCl₃) | δ 9.06 (d, 2H, H-4, H-6), 7.45 (d, 1H, H-5) | The downfield chemical shifts are characteristic of protons on an aromatic ring, influenced by the diamagnetic ring current. | [10] |

| ¹³C NMR (CDCl₃) | δ 149.7 (C-4, C-6), 117.9 (C-5) | Chemical shifts are within the range expected for aromatic carbons, though influenced by the electronegative nitrogen atoms. | [10] |

| UV-Vis (EtOH) | λₘₐₓ 288 nm (ε 860) | Absorption is attributed to π → π* transitions characteristic of a conjugated aromatic system. | [10] |

| Mass Spec. (70 eV) | m/z 81 (M⁺), 53 (M⁺ - N₂) | The fragmentation pattern showing the loss of a nitrogen molecule (N₂) is a typical behavior for 1,2,3-triazines. | [10] |

| Magnetic Property | Diamagnetic Susceptibility Exaltation | This property, listed in databases, is a classic indicator of aromaticity, arising from induced ring currents. | [6][7] |

| Table 2: Experimental Spectroscopic and Physical Data Supporting the Aromaticity of this compound. |

The available data, particularly NMR and magnetic properties, support the classification of this compound as an aromatic compound, albeit one with reduced stability compared to benzene.

Experimental and Computational Protocols

The characterization of this compound relies on specific synthesis and analysis methods.

Synthesis of this compound

The parent this compound was successfully synthesized via the oxidation of N-aminopyrazole.[10]

-

Protocol: A dilute solution of N-aminopyrazole (1.0 eq) in a mixture of dichloromethane (CH₂Cl₂) and acetic acid (AcOH) is cooled to 0 °C. Nickel peroxide (activity ~2.7 mg-atom oxygen/g) is added in small portions. After the reaction, the mixture is filtered, and the solvent is evaporated. The crude product is purified by silica gel chromatography followed by sublimation to yield pure this compound as colorless plates.[10]

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are typically recorded on a spectrometer in a deuterated solvent such as chloroform-d (CDCl₃) with tetramethylsilane (TMS) as the internal standard.[11]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Absorption spectra are measured using a spectrophotometer over a range (e.g., 200-800 nm).[11] The sample is dissolved in a suitable solvent, such as ethanol (EtOH), to a known concentration.[10]

-

VUV Absorption and Electron Energy-Loss Spectroscopy: These specialized techniques are used to study higher energy electronic transitions and valence/Rydberg excited states.[5] They involve passing vacuum ultraviolet light or a beam of electrons through a gaseous sample of the compound and measuring the absorption or energy loss, respectively.[5]

Computational Methods

-

Density Functional Theory (DFT): DFT is a widely used computational method to predict geometries, heats of formation, and other energetic and electronic properties of molecules.[12][13] Functionals like B3LYP with basis sets such as 6-31G(d,p) are commonly employed for triazine systems.[11]

-

Ab Initio Methods (SCF, MP2, MRD-CI): These are high-level quantum chemistry methods used for precise calculations of electronic structure.[5]

-

SCF (Self-Consistent Field): Provides a baseline approximation of the electronic wavefunction and energy.[5]

-

MP2 (Møller-Plesset perturbation theory): Adds corrections for electron correlation to the SCF result for improved accuracy.[5]

-

MRD-CI (Multi-Reference Multi-Root Configuration Interaction): A sophisticated method essential for accurately describing the electronic excited states of molecules like this compound.[5]

-

Implications for Drug Development

The electronic properties and aromaticity of the this compound ring are critical to its function as a pharmacophore.

-

Reactivity: Although aromatic, the reduced resonance energy and the presence of electron-withdrawing nitrogen atoms make the triazine ring susceptible to nucleophilic aromatic substitution, a key reaction for synthesizing diverse derivatives.[1]

-

Molecular Interactions: The electron distribution, including the lone pairs on the nitrogen atoms, governs the molecule's ability to form hydrogen bonds and engage in π-π stacking or other non-covalent interactions with biological targets like enzymes and receptors.

-

Scaffold Stability: The inherent instability of the this compound core is a significant consideration.[2] Drug development efforts often focus on substituted derivatives that enhance stability while preserving the desired electronic features for biological activity.

Conclusion

This compound is a unique heterocyclic compound that is formally aromatic, satisfying the structural and electronic requirements of Hückel's rule. However, its aromatic stability is tempered by electronic repulsion between the adjacent nitrogen atoms, contributing to its overall instability and making it a challenging synthetic target. Spectroscopic data, particularly from NMR, align with its classification as an aromatic system by indicating the presence of a diamagnetic ring current. Advanced computational studies have been crucial in elucidating its electronic state ordering and properties, compensating for the lack of experimental crystallographic data. For drug development professionals, a firm grasp of this balance between aromaticity and inherent instability is essential for designing novel, stable, and biologically active this compound derivatives.

References

- 1. Triazine - Wikipedia [en.wikipedia.org]

- 2. Synthesis and Psychotropic Properties of Novel Condensed Triazines for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound scaffold as a potent biologically active moiety: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and antitumor activities of 1,2,3-triazines and their benzo- and heterofused derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 6. This compound | C3H3N3 | CID 123047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. This compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 12. Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Tautomerism in Substituted 1,2,3-Triazines: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the core principles, experimental protocols, and computational methods for the study of tautomerism in substituted 1,2,3-triazines. Designed for researchers, scientists, and professionals in drug development, this document outlines the critical aspects of tautomeric equilibria in this important class of heterocyclic compounds. While extensive quantitative data for a broad range of substituted 1,2,3-triazines remains an area of active research, this guide establishes a foundational understanding of the key concepts and methodologies.

Introduction to Tautomerism in 1,2,3-Triazines

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental phenomenon in the chemistry of heterocyclic compounds. In substituted 1,2,3-triazines, the presence of exocyclic functional groups with labile protons, such as amino, hydroxyl, or thiol moieties, gives rise to various tautomeric forms. These equilibria are highly sensitive to the nature and position of substituents, solvent polarity, temperature, and pH. Understanding and controlling these tautomeric forms is of paramount importance in drug discovery and materials science, as different tautomers can exhibit distinct biological activities, physicochemical properties, and spectroscopic signatures.

The most common types of tautomerism observed in substituted 1,2,3-triazines include:

-

Amino-Imino Tautomerism: Occurs in amino-substituted 1,2,3-triazines, where a proton can migrate from the exocyclic amino group to a ring nitrogen atom, resulting in an imino tautomer.

-

Oxo-Hydroxy Tautomerism: Prevalent in hydroxy-substituted 1,2,3-triazines (or their triazinone analogues), this involves the interconversion between a keto (oxo) form and an enol (hydroxy) form.

-

Thioxo-Thiol Tautomerism: Analogous to the oxo-hydroxy tautomerism, this equilibrium is found in thione-substituted 1,2,3-triazines and involves the interconversion between a thioxo and a thiol form.

Quantitative Analysis of Tautomeric Equilibria

The quantitative assessment of tautomeric equilibria is crucial for predicting the behavior of substituted 1,2,3-triazines in different environments. This typically involves the determination of the equilibrium constant (KT) and the relative free energies (ΔG) of the tautomers. Due to the limited availability of specific experimental data for a wide array of substituted 1,2,3-triazines, the following tables present illustrative data based on analogous heterocyclic systems to demonstrate the expected trends.

Table 1: Illustrative Solvent Effects on the Tautomeric Equilibrium of a Hypothetical Amino-Substituted 1,2,3-Triazine

| Solvent | Dielectric Constant (ε) | Predominant Tautomer | KT ([Imino]/[Amino]) (Illustrative) |

| Dioxane | 2.2 | Amino | 0.1 |

| Chloroform | 4.8 | Amino | 0.3 |

| Acetonitrile | 37.5 | Imino | 1.5 |

| Water | 80.1 | Imino | 5.0 |

Table 2: Illustrative Substituent Effects on the Relative Energies of Tautomers of a Hypothetical 4-Substituted 1,2,3-Triazin-5-one in Gas Phase (Computational Data)

| Substituent (at C4) | Relative Energy of Hydroxy Tautomer (kcal/mol) (Illustrative) | Relative Energy of Oxo Tautomer (kcal/mol) |

| -H | 3.5 | 0 |

| -CH3 | 2.8 | 0 |

| -Cl | 1.5 | 0 |

| -NO2 | -1.2 | 0 |

Experimental Protocols for Tautomerism Studies

The elucidation of tautomeric equilibria in substituted 1,2,3-triazines relies on a combination of spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for studying tautomerism in solution. By analyzing chemical shifts, coupling constants, and signal integrations, the presence and relative abundance of different tautomers can be determined.

Protocol for 1H NMR Analysis:

-

Sample Preparation: Dissolve a precisely weighed amount of the substituted this compound in a deuterated solvent of choice (e.g., DMSO-d6, CDCl3, Methanol-d4). The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

Data Acquisition: Acquire 1H NMR spectra at a controlled temperature (e.g., 298 K) on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Spectral Analysis: Identify the signals corresponding to the labile protons (e.g., N-H, O-H, S-H) and other protons in the molecule for each tautomer. The chemical shifts of these protons are highly sensitive to their chemical environment.

-

Quantification: Determine the relative population of each tautomer by integrating the well-resolved signals corresponding to each species. The equilibrium constant (KT) can be calculated from the ratio of the integrals.

-

Variable Temperature (VT) NMR: To study the dynamics of the tautomeric exchange, acquire spectra at different temperatures. Line broadening and coalescence of signals can provide information about the rate of interconversion.

Protocol for 13C and 15N NMR Analysis:

-

Sample Preparation: Prepare a concentrated solution of the compound in a suitable deuterated solvent. For 15N NMR, isotopically enriched samples may be necessary for natural abundance measurements.

-

Data Acquisition: Acquire 13C and/or 15N NMR spectra. These nuclei provide valuable information about the electronic structure of the heterocyclic ring and the exocyclic functional groups.

-

Spectral Analysis: The chemical shifts of the carbon and nitrogen atoms in the this compound ring are particularly informative. For instance, the chemical shift of a carbon atom in a C=O group (oxo tautomer) will be significantly different from that in a C-OH group (hydroxy tautomer).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria, as different tautomers often exhibit distinct absorption maxima (λmax).

Protocol for UV-Vis Analysis:

-

Sample Preparation: Prepare dilute solutions of the substituted this compound in solvents of varying polarity.

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range.

-

Spectral Analysis: Identify the λmax for each tautomer. The π → π* and n → π* transitions are sensitive to the electronic conjugation of the system, which differs between tautomers. By comparing the spectra in different solvents, the effect of solvent polarity on the tautomeric equilibrium can be assessed.

Computational Chemistry Protocols

Density Functional Theory (DFT) calculations are a powerful complementary tool for studying the tautomerism of substituted 1,2,3-triazines. They can provide valuable insights into the relative stabilities, geometries, and spectroscopic properties of the different tautomers.

Protocol for DFT Calculations:

-

Structure Building: Construct the 3D structures of all possible tautomers of the substituted this compound using a molecular modeling software.

-

Geometry Optimization and Frequency Calculations: Perform geometry optimizations for each tautomer in the gas phase and in solution using a suitable level of theory and basis set (e.g., B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms that the optimized structures correspond to local minima on the potential energy surface.

-

Energy Calculations: Calculate the electronic energies and Gibbs free energies of the optimized tautomers to determine their relative stabilities. The inclusion of a solvent model (e.g., Polarizable Continuum Model - PCM) is crucial for studying solvent effects.

-

Spectroscopic Predictions: Simulate NMR chemical shifts (using the GIAO method) and UV-Vis spectra (using Time-Dependent DFT, TD-DFT) to aid in the interpretation of experimental data.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Caption: General Tautomeric Equilibria in Substituted 1,2,3-Triazines.

An In-depth Technical Guide to the Stability Comparison of 1,2,3-Triazine Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the relative stability of the three triazine isomers: 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine. Understanding the inherent stability of these heterocyclic cores is crucial for their application in medicinal chemistry and materials science, influencing synthesis, storage, and biological activity.

Core Stability Principles

The stability of triazine isomers is fundamentally governed by the arrangement of nitrogen atoms within the six-membered ring, which dictates the molecule's aromaticity, resonance energy, and ring strain. The general trend in stability follows the order: 1,3,5-triazine > 1,2,4-triazine > this compound.

-

1,3,5-Triazine (s-triazine): The most stable isomer, its symmetrical structure with alternating carbon and nitrogen atoms allows for maximum resonance stabilization.[1] This high degree of aromaticity results in a significantly lower heat of formation compared to the other isomers.

-

1,2,4-Triazine (as-triazine): The asymmetry in the placement of nitrogen atoms leads to a reduction in resonance energy compared to the 1,3,5-isomer, resulting in decreased stability.[1]

-

This compound (v-triazine): The least stable of the three, the consecutive nitrogen-nitrogen-nitrogen linkage introduces significant ring strain and poor π-delocalization, making it highly reactive and prone to decomposition.[1][2]

Data Presentation

The following tables summarize key quantitative data related to the stability of the triazine isomers.

Table 1: Heats of Formation (ΔHf) of Triazine Isomers

| Isomer | Theoretical ΔHf (kcal/mol) | Experimental ΔHf (kJ/mol) | Experimental ΔHf (kcal/mol) |

| This compound | -30[1] | Not available | Not available |

| 1,2,4-Triazine | -40[1] | Not available | Not available |

| 1,3,5-Triazine | -50[1] | +69.9 ± 0.9[3] | +16.7 ± 0.2[3] |

Note: Theoretical values are approximate and serve for comparative purposes. Experimental values are for the solid phase at 298.15 K.

Table 2: Thermal Decomposition Data of Triazine Derivatives

Direct comparative experimental data for the thermal decomposition of the parent, unsubstituted triazine isomers is scarce in the literature. The data below is for representative derivatives and illustrates the general stability trend.

| Triazine Derivative | Decomposition Onset (°C) | Analytical Method |

| 2,4,6-Triazido-1,3,5-triazine | ~160 (explodes at ~210)[4] | Melting Point Analysis |

| Substituted 1,2,4-triazinones | 241–296[5] | Thermogravimetric Analysis (TGA) |

| 1,2,3-triazolyl-substituted 1,3,5-triazines | 160-180[6] | Not specified |

Experimental Protocols

The following are generalized protocols for the synthesis and thermal stability analysis of triazine isomers, compiled from various literature sources.

Synthesis of Unsubstituted 1,3,5-Triazine

The synthesis of the parent 1,3,5-triazine can be achieved via the trimerization of formamidine hydrochloride.

Materials:

-

Formamidine hydrochloride

-

Sodium methoxide

-

Methanol

-

Anhydrous ether

Procedure:

-

A solution of sodium methoxide in methanol is prepared.

-

Formamidine hydrochloride is added to the stirred solution at room temperature.

-

The reaction mixture is stirred for several hours.

-

The precipitated sodium chloride is removed by filtration.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by sublimation or recrystallization from anhydrous ether.

Synthesis of Unsubstituted 1,2,4-Triazine

The parent 1,2,4-triazine can be synthesized from the condensation of glyoxal with aminoguanidine.

Materials:

-

Glyoxal (40% aqueous solution)

-

Aminoguanidine bicarbonate

-

Sodium acetate

-

Water

Procedure:

-

Aminoguanidine bicarbonate and sodium acetate are dissolved in water.

-

A 40% aqueous solution of glyoxal is added dropwise to the stirred solution at room temperature.

-

The mixture is heated to reflux for several hours.

-

The solution is cooled, and the product is extracted with a suitable organic solvent (e.g., chloroform).

-

The organic extracts are dried over anhydrous sodium sulfate and the solvent is evaporated.

-

The crude 1,2,4-triazine is purified by vacuum distillation or chromatography.

Synthesis of Unsubstituted this compound

The synthesis of the parent this compound is challenging due to its instability. A common approach involves the oxidation of 1-aminopyrazole.

Materials:

-

1-Aminopyrazole

-

Lead tetraacetate or Manganese dioxide

-

Dichloromethane

Procedure:

-

1-Aminopyrazole is dissolved in dichloromethane and cooled to 0°C.

-

A solution of lead tetraacetate or a suspension of manganese dioxide in dichloromethane is added portion-wise with vigorous stirring.

-

The reaction is monitored by TLC.

-

Upon completion, the reaction mixture is filtered to remove the metal salts.

-

The filtrate is carefully concentrated under reduced pressure at low temperature.

-

The highly volatile and unstable this compound is obtained and should be used immediately in subsequent reactions.

Thermal Stability Analysis Protocol (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard methods for evaluating thermal stability.

Instrumentation:

-

Thermogravimetric Analyzer (TGA)

-

Differential Scanning Calorimeter (DSC)

General Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the triazine isomer into an appropriate TGA or DSC pan (e.g., aluminum or platinum).

-

Instrument Setup:

-

Purge the instrument with an inert atmosphere (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Set the temperature program to ramp from ambient temperature to a final temperature (e.g., 400°C) at a constant heating rate (e.g., 10°C/min).

-

-

Data Acquisition:

-

For TGA, record the sample mass as a function of temperature. The onset of decomposition is determined as the temperature at which significant mass loss begins.

-

For DSC, record the heat flow to or from the sample as a function of temperature. Endothermic peaks may correspond to melting or decomposition, while exothermic peaks indicate decomposition or other energetic events.

-

-

Data Analysis: Analyze the resulting thermograms to determine the onset of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve), and the enthalpy of decomposition (from the DSC curve).

Mandatory Visualization

The following diagrams illustrate the relative stability and proposed decomposition pathways of the triazine isomers.

Caption: Relative stability of triazine isomers.

Caption: Proposed decomposition pathways for triazine isomers.

References

- 1. teamchem.co [teamchem.co]

- 2. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,3,5-Triazine [webbook.nist.gov]

- 4. energetics.chm.uri.edu [energetics.chm.uri.edu]

- 5. researchgate.net [researchgate.net]

- 6. ijpsr.info [ijpsr.info]

An In-depth Technical Guide to the Thermodynamic Properties of 1,2,3-Triazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 1,2,3-triazine derivatives, a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2][3] Understanding the thermodynamic stability, including enthalpy, entropy, and Gibbs free energy of formation, is critical for the rational design of novel therapeutic agents and high-energy materials. This document outlines key experimental and computational methodologies used to determine these properties and presents available data for this fascinating class of molecules.

Thermodynamic Properties of Triazine Derivatives

The thermodynamic properties of a compound govern its stability and reactivity. For triazine derivatives, these values are crucial for predicting reaction outcomes, understanding decomposition pathways, and assessing their potential as energetic materials. While extensive experimental data for this compound derivatives are sparse in the literature, data for the more common 1,3,5-triazine isomer and its derivatives provide a valuable reference point. Key properties include the standard enthalpy of formation (ΔHf°), which indicates the energy released or absorbed during a compound's formation from its constituent elements, and the enthalpy of combustion (ΔHc°), a measure of the energy released upon complete oxidation.

Computational methods, such as density functional theory (DFT) and high-level ab initio calculations (e.g., G4MP2), are increasingly used to predict the thermodynamic properties of these compounds, offering a powerful complement to experimental approaches.[4]

Table 1: Experimental Enthalpies of Formation for select 1,3,5-Triazine Derivatives

| Compound | Formula | State | ΔHf° (kJ/mol) at 298.15 K | Reference |

| 2,4,6-Trimethoxy-1,3,5-triazine | C₆H₉N₃O₃ | solid | -478.60 ± 0.87 | [5][6] |

| 2,4,6-Triethoxy-1,3,5-triazine | C₉H₁₅N₃O₃ | solid | -584.99 ± 1.50 | [5][6] |

| 2,4,6-Tris(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine | C₉H₆F₃N₉O₁₅ | solid | -1109.80 ± 1.53 | [5][6] |

| 2-Amino-4,6-bis(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine | C₇H₅F₂N₇O₁₀ | solid | -773.12 ± 1.50 | [5][6] |

| 1,3,5-Triazine | C₃H₃N₃ | solid | 171.69 ± 0.77 | [7] |

| 1,3,5-Triazine | C₃H₃N₃ | gas | 225.87 ± 0.89 | [7] |

Note: The data presented are for 1,3,5-triazine derivatives due to the limited availability of experimental thermodynamic data for the this compound isomer.

Experimental and Computational Methodologies

The determination of thermodynamic properties relies on a combination of precise experimental measurements and sophisticated computational models.

Adiabatic Rotating Bomb Calorimetry

This is a primary technique for determining the enthalpy of combustion for solid and liquid samples.

-

Principle: A small, precisely weighed sample is combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The bomb is submerged in a known quantity of water in a thermally insulated vessel (the calorimeter). The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature rise. By measuring this temperature change and knowing the heat capacity of the calorimeter system, the energy of combustion can be calculated.

-

Detailed Methodology:

-

Calibration: The calorimeter is calibrated by combusting a standard substance with a precisely known enthalpy of combustion, such as benzoic acid. This determines the energy equivalent (heat capacity) of the calorimeter.

-

Sample Preparation: A pellet of the triazine derivative (typically 0.5-1.0 g) is weighed accurately. If the compound is a liquid, it is encapsulated in a combustible container.

-

Combustion: The sample is placed in the bomb, which is then sealed and pressurized with pure oxygen (typically to 30 atm). The bomb is placed in the calorimeter, and the initial temperature is allowed to stabilize. The sample is ignited electrically.

-

Data Acquisition: The temperature of the water is monitored with high-precision thermometers until it reaches a maximum and begins to cool. The adiabatic design minimizes heat loss to the surroundings. For compounds containing elements like fluorine or sulfur, the bomb is rotated after combustion to ensure a homogeneous solution of the final products, which is crucial for accurate thermochemical corrections.[5][6]

-

Corrections and Calculation: The raw data are corrected for factors such as the heat of ignition and the formation of nitric acid from residual atmospheric nitrogen. From the corrected temperature rise and the calorimeter's energy equivalent, the standard enthalpy of combustion (ΔHc°) is calculated. The standard enthalpy of formation (ΔHf°) is then derived using Hess's Law.

-

Differential Scanning Calorimetry (DSC)

DSC is used to measure heat capacity and enthalpies of phase transitions.

-

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference.

-

Methodology: A sample of the triazine derivative and an inert reference are heated at a constant rate. The difference in heat flow to the sample and reference is measured as a function of temperature, allowing for the determination of heat capacity (Cp).

Quantum chemical calculations are indispensable for predicting thermodynamic properties, especially for novel or unstable compounds.

-

Principle: These methods solve the Schrödinger equation to determine the electronic structure and energy of a molecule. From the calculated energy, thermodynamic properties can be derived using statistical mechanics.

-

Detailed Methodology (DFT Example):

-

Structure Optimization: The 3D structure of the this compound derivative is optimized to find its lowest energy conformation. A common method is the B3LYP functional with a basis set like 6-311+G(d,p).

-

Frequency Calculation: A vibrational frequency analysis is performed on the optimized structure. This confirms that the structure is a true minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE).

-

Thermochemical Analysis: The results of the frequency calculation are used to compute thermal corrections to the electronic energy, yielding the enthalpy (H), entropy (S), and Gibbs free energy (G) at a specified temperature (e.g., 298.15 K).

-

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is often calculated using atomization or isodesmic reaction schemes, which provide better accuracy by canceling systematic errors in the calculations.[4]

-

Visualizing Workflows and Relationships

Diagrams created using the DOT language provide clear visualizations of complex processes and concepts relevant to the study of triazine derivatives.

The following diagram illustrates the typical workflow for experimentally determining the enthalpy of formation of a triazine derivative using bomb calorimetry.

References

- 1. This compound scaffold as a potent biologically active moiety: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Quantum-Chemical Study of Some Trispyrazolobenzenes and Trispyrazolo-1,3,5-triazines | Supercomputing Frontiers and Innovations [superfri.org]

- 5. Determination of the Enthalpies of Combustion and Formation of Substituted Triazines in an Adiabatic Rotating Bomb Calorimeter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of the Enthalpies of Combustion and Formation of Substituted Triazines in an Adiabatic Rotating Bomb Calorimeter - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Spectroscopic Properties of the Parent 1,2,3-Triazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties of the parent 1,2,3-triazine (C₃H₃N₃), a foundational heterocyclic compound. Due to its inherent instability, the spectroscopic characterization of this compound requires careful experimental handling. This document summarizes the available quantitative data, outlines detailed experimental protocols for its analysis, and presents a logical workflow for its spectroscopic investigation.

Core Spectroscopic Data

The spectroscopic data for the parent this compound is primarily derived from the seminal work of Ohsawa et al. (1981). The following tables present a structured summary of the key quantitative data from nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS).

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | CDCl₃ | 9.06 | Doublet | 6.0 | H-4, H-6 |

| 7.45 | Doublet | 6.0 | H-5 | ||

| ¹³C | CDCl₃ | 149.7 | - | ¹J(C,H) = 187.5 | C-4, C-6 |

| 117.9 | - | ¹J(C,H) = 175.0 | C-5 | ||

| ¹⁴N | Not Reported | - | - | - | - |

Table 2: Infrared (IR) Spectroscopic Data

| Medium | Wavenumber (cm⁻¹) | Intensity | Assignment |

| KBr | 3045 | Medium | C-H stretch |

| 1565 | Strong | C=N, C=C ring stretch | |

| 1440 | Medium | Ring deformation | |

| 1385 | Medium | Ring deformation |

Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopic Data

| Solvent | λmax (nm) | Molar Extinction Coefficient (ε) | Transition |

| Ethanol | 232 | Shoulder | π → π |

| 288 | 860 | n → π | |

| 325 | Shoulder | n → π* |

Table 4: Mass Spectrometry (MS) Data

| Ionization Method | m/z | Relative Intensity (%) | Fragment |

| Electron Ionization (EI) | 81 | Not explicitly stated, but is the molecular ion peak | [M]⁺ |

| 53 | Not explicitly stated | [M - N₂]⁺ | |

| 26 | Not explicitly stated | [C₂H₂]⁺ or [CN]⁺ |

Note: The mass spectrum of this compound is characterized by the typical fragmentation pattern of 1,2,3-triazines, involving the loss of a nitrogen molecule (N₂).

Experimental Protocols

The following are detailed methodologies for the key experiments cited, adapted for the specific challenges posed by the volatile and unstable nature of the parent this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation:

-

Due to the volatility and potential instability of this compound, sample preparation should be conducted in a well-ventilated fume hood.

-

A sub-micro scale NMR sample preparation technique is recommended. A freshly prepared and purified sample of this compound (0.1-0.5 mg) is dissolved in deuterated chloroform (CDCl₃, 0.5 mL) within a high-quality NMR tube.

-

The sample should be prepared immediately before analysis to minimize degradation.

-

Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

-

Instrumentation and Parameters:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

-

For ¹H NMR:

-

A standard single-pulse experiment is performed.

-

Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

For ¹³C NMR:

-

A proton-decoupled ¹³C experiment is conducted.

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

-

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected.

-

Chemical shifts are referenced to the TMS signal.

-

Infrared (IR) Spectroscopy

Objective: To obtain the vibrational spectrum of this compound.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Given the crystalline nature of this compound at room temperature, the potassium bromide (KBr) pellet method is suitable.

-

A small amount of the sample (approx. 1 mg) is finely ground with spectroscopic grade KBr (approx. 100 mg) in an agate mortar.

-

The mixture is then pressed into a transparent disk using a hydraulic press. This process should be done swiftly to minimize exposure to atmospheric moisture.

-

-

Instrumentation and Parameters:

-

A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

The KBr pellet is placed in the sample holder.

-

A background spectrum of a pure KBr pellet is recorded first.

-

The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

-

An appropriate number of scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To measure the electronic absorption spectrum of this compound.

Methodology:

-

Sample Preparation:

-

A stock solution of this compound is prepared in a UV-grade solvent, such as ethanol.

-

Serial dilutions are made to obtain a final concentration that results in an absorbance reading between 0.1 and 1.0 AU.

-

All solutions should be freshly prepared due to the compound's instability.

-

-

Instrumentation and Parameters:

-

A dual-beam UV-Vis spectrophotometer is used.

-

A cuvette containing the pure solvent is used as a reference.

-

The sample solution is placed in a matched quartz cuvette.

-

The spectrum is recorded over a range of approximately 200-400 nm.

-

-

Data Processing:

-

The absorbance spectrum is plotted against wavelength.

-

The wavelengths of maximum absorbance (λmax) and the corresponding molar extinction coefficients (ε) are determined.

-

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and analyze the fragmentation pattern of this compound.

Methodology:

-

Sample Introduction and Ionization:

-

Electron Ionization (EI) is the preferred method for this small, volatile molecule.

-

The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment.

-

-

Mass Analysis:

-

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

-

Detection:

-

An electron multiplier or similar detector records the abundance of each ion.

-

-

Data Processing:

-

A mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

-

The molecular ion peak is identified, and the fragmentation pattern is analyzed to confirm the structure.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of the parent this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

The Biological Significance of the 1,2,3-Triazine Scaffold: An In-depth Technical Guide

The 1,2,3-triazine core, a six-membered heterocyclic motif containing three adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties and versatile substitution patterns have enabled the development of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the biological importance of the this compound scaffold, focusing on its therapeutic potential in oncology, virology, and microbiology. The content herein is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the scaffold's quantitative biological data, experimental methodologies, and the underlying mechanisms of action.

Anticancer Activity of this compound Derivatives

The this compound scaffold has demonstrated significant potential in the development of novel anticancer agents. Derivatives incorporating this core have exhibited potent cytotoxic activity against a range of cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways implicated in cancer cell proliferation and survival.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of various this compound derivatives against several human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 9d | PC3 (Prostate) | 0.17 ± 0.063 | Etoposide | 2.84 ± 0.98 |

| 9d | A549 (Lung) | 0.19 ± 0.075 | Etoposide | 1.97 ± 0.45 |

| 9d | MCF-7 (Breast) | 0.51 ± 0.083 | Etoposide | 2.16 ± 0.73 |

| 9d | DU-145 (Prostate) | 0.16 ± 0.083 | Etoposide | 3.08 ± 0.135 |

| 9a | PC3 (Prostate) | 0.56 ± 0.09 | Etoposide | 2.84 ± 0.98 |

| 9a | A549 (Lung) | 1.45 ± 0.74 | Etoposide | 1.97 ± 0.45 |

| 9a | MCF-7 (Breast) | 1.14 ± 0.65 | Etoposide | 2.16 ± 0.73 |

| 9a | DU-145 (Prostate) | 2.06 ± 0.92 | Etoposide | 3.08 ± 0.135 |

| 7c | MCF-7 (Breast) | 8.1 - 9.2 | Podophyllotoxin | - |

| 4c | MCF-7 (Breast) | - | Podophyllotoxin | - |

| 5e | MCF-7 (Breast) | - | Podophyllotoxin | - |

| 7c | HCT-116 (Colon) | 5.0 | 5-Fluorouracil | 3.8 |

| 7d | HCT-116 (Colon) | 4.2 | 5-Fluorouracil | 3.8 |

Mechanism of Action: EGFR Inhibition and Apoptosis Induction

Several this compound derivatives have been shown to exert their anticancer effects by inhibiting the epidermal growth factor receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation and survival.[1][2] The inhibition of EGFR can disrupt downstream signaling pathways, such as the PI3K/AKT/mTOR pathway, leading to cell cycle arrest and apoptosis.[1]

dot

Furthermore, studies have indicated that this compound compounds can induce apoptosis through the intrinsic pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and the activation of caspases.[3][4]

dot

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

This compound test compounds dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for 24 to 72 hours at 37°C with 5% CO₂.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antiviral and Antimicrobial Activities

The this compound scaffold has also been investigated for its potential in combating infectious diseases. Derivatives have shown promising activity against various viruses and microbial pathogens.

Quantitative Antiviral and Antimicrobial Data

The following tables summarize the antiviral and antimicrobial activities of selected this compound derivatives.

Table 2: Antiviral Activity of this compound Derivatives

| Compound ID | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| Compound 2 | Chikungunya virus (181/25) | BHK-21 | 28.6 | >1000 | >34.9 |

| Compound 2 | Chikungunya virus (181/25) | Vero | 30.0 | 211.1 | 7.0 |

| Compound 2 | Chikungunya virus (BRA/RJ/18) | Vero | 19.7 | 211.1 | 10.7 |

| C35 | Potato Virus Y (PVY) | - | 89 ± 5 | - | - |

| C9 | Potato Virus Y (PVY) | - | 108 | - | - |

| C32 | Potato Virus Y (PVY) | - | 85 | - | - |

Table 3: Antimicrobial Activity of this compound Derivatives

| Compound ID | Microorganism | MIC (µg/mL) |

| 3a | Candida albicans | 1.475 x 10⁻⁸ |

| 3b | Candida albicans | 1.288 x 10⁻³ |

| 3c | Candida albicans | 2.1851 x 10⁻⁴ |

| 8a-e | Candida albicans | 8 |

| 11a-d | Candida albicans | 250 |

| 7-9 | Escherichia coli | 4-8 |

| 7-9 | Staphylococcus aureus | 4-8 |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a common technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound test compounds

-

Sterile 96-well microtiter plates

-

Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of the this compound compound. Perform serial two-fold dilutions of the compound in the broth medium directly in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth.

-

Inoculation: Add a standardized volume of the inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 × 10⁵ CFU/mL for bacteria or 0.5-2.5 × 10³ CFU/mL for yeast.

-

Controls: Include a positive control well (broth with inoculum, no compound) to ensure microbial growth and a negative control well (broth only) for sterility check.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 35°C for fungi) for 16-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Synthesis of Biologically Active this compound Derivatives

The synthesis of this compound derivatives often involves multi-step reaction sequences. A general workflow for the synthesis of certain bioactive triazine derivatives is depicted below.

dot

Detailed Synthetic Protocol: Example Synthesis of a 1,3,5-Triazine Derivative

The following is a representative protocol for the synthesis of N2-(4-phenylthiazol-2-yl)-1,3,5-triazine-2,4,6-triamine analogs.[5]

Step 1: Synthesis of Dichloro-substituted Triazine

-

To a stirring suspension of cyanuric chloride (20 mmol) and potassium carbonate (20 mmol) in methylene chloride, add 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol (10 mmol).

-

Stir the reaction mixture for 24-48 hours at room temperature.

-

Partition the reaction mixture between methylene chloride (250 mL) and 0.1 M HCl (500 mL).

-

Collect the organic layer, wash with distilled water (3 x 75 mL) and brine solution (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent under vacuum to obtain the pure product.

Step 2: Synthesis of the Final Triamine Derivative

-

Add excess ammonium hydroxide solution (25 mL, 28%) to the corresponding thiazole derivative from the previous step (3 mmol) and potassium carbonate (0.82 g, 6 mmol).

-

Heat the reaction mixture under reflux for 72 hours.

-

Partition the reaction mixture between methylene chloride (250 mL) and 0.1 M HCl (500 mL).

-

Collect the organic layer, wash with distilled water (3 x 75 mL) and brine solution (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent under vacuum to obtain the pure product.

-

Further purify the product by crystallization from aqueous ethanol.

Conclusion

The this compound scaffold represents a versatile and valuable core in the design and development of new therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, with particularly promising results in the fields of oncology, virology, and microbiology. The continued exploration of the structure-activity relationships of this compound-based compounds, coupled with detailed mechanistic studies, will undoubtedly lead to the discovery of novel and potent drug candidates to address unmet medical needs. This guide provides a foundational understanding of the biological importance of this scaffold, offering valuable data and protocols to aid researchers in this exciting area of drug discovery.

References

- 1. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-breast cancer activity of selected 1,3,5-triazines via modulation of EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The activity of pyrazolo[4,3-e][1,2,4]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. japsonline.com [japsonline.com]

The Scarcity of Nature's 1,2,3-Triazine: A Pivot to Synthetic Analogues for Drug Discovery